molecular formula C16H20FN3O2S B2741552 1-((2-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2176269-77-3

1-((2-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No. B2741552
CAS RN: 2176269-77-3
M. Wt: 337.41
InChI Key: UVMSJTHWDBDAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, also known as FSP, is a chemical compound that has been widely studied for its potential therapeutic applications. FSP belongs to the class of compounds known as sulfonyl piperidines, which have been shown to have a range of biological activities, including anti-inflammatory and analgesic effects. In

Scientific Research Applications

Catalytic Protodeboronation

1-[(2-fluorophenyl)methanesulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine: may be utilized in the catalytic protodeboronation of pinacol boronic esters. This process is significant for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in organic synthesis . The compound could potentially serve as a catalyst or a structural analog in the development of new catalytic systems for this reaction.

Biological Potential of Indole Derivatives

Given that the compound contains an indole moiety, it could be explored for its biological potential. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Research into the biological activity of this compound could lead to the development of new pharmacological agents.

Organoboron Chemistry

The compound’s structure suggests potential applications in organoboron chemistry. Organoboron compounds are crucial in various chemical transformations, such as Suzuki–Miyaura coupling and conjunctive cross-couplings. The sulfonyl and piperidine groups in the compound could influence its reactivity and stability, making it a candidate for creating new boron-containing building blocks .

Radical-Polar Crossover Reactions

This compound might play a role in radical-polar crossover reactions, which are important for creating complex molecules in organic synthesis. Its unique structure could provide insights into the mechanism of these reactions or serve as a precursor for generating radicals or ions necessary for the crossover process .

Synthesis of Bioactive Molecules

The compound could be used as a starting material or intermediate in the synthesis of bioactive molecules. Its structural features, such as the fluorobenzyl and pyrazolyl groups, are often found in molecules with significant biological activity. It could be incorporated into larger molecules to enhance their pharmacological properties .

Development of New Therapeutics

Research into the compound’s interaction with biological receptors could lead to the development of new therapeutics. Its structural similarity to other bioactive compounds suggests that it could bind with high affinity to multiple receptors, providing a platform for the design of new drugs .

Mechanism of Action

Target of Action

It’s worth noting that compounds containing theimidazole moiety, which is similar to the pyrazole moiety in the given compound, have been found to exhibit a broad range of chemical and biological properties . They are known to interact with various biological targets, leading to diverse pharmacological activities .

Mode of Action

The presence of thepyrazole moiety suggests that it might interact with its targets in a manner similar to other pyrazole derivatives . Pyrazole derivatives are known to bind with high affinity to multiple receptors, which could potentially influence the compound’s mode of action .

Biochemical Pathways

It’s known thatorganoboron compounds , such as boronic esters, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . These transformations could potentially affect various biochemical pathways.

Pharmacokinetics

It’s known thatpinacol boronic esters are usually bench stable, easy to purify, and often even commercially available . These features could potentially influence the compound’s bioavailability.

Result of Action

It’s known thatimidazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Given the structural similarity between imidazole and pyrazole, it’s possible that this compound might exhibit similar effects.

Action Environment

It’s known that the stability ofboronic esters can pose challenges, especially considering the removal of the boron moiety at the end of a sequence if required . This suggests that environmental factors could potentially influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-3-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2S/c1-19-10-8-16(18-19)13-6-4-9-20(11-13)23(21,22)12-14-5-2-3-7-15(14)17/h2-3,5,7-8,10,13H,4,6,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMSJTHWDBDAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.